Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate
Description
Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate is a bicyclic organic compound featuring an isochromene core substituted with a chlorosulfonyl group at position 7 and a methyl ester at position 4. For example, methyl esters with chlorosulfonyl or benzodithiazine moieties (e.g., Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) demonstrate the importance of sulfonyl groups in modulating electronic and steric properties .
Properties
IUPAC Name |
methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVFDKPKDJDSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCOC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate typically involves the reaction of 3,4-dihydro-1H-isochromene-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of the corresponding isochromene derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reduction reactions can yield the corresponding isochromene derivatives.
Scientific Research Applications
Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Isochromene Family
Ethyl 5-Chloro-8-Hydroxy-3-Methyl-1-Oxo-3,4-Dihydroisochromene-7-Carboxylate (CAS: 54870-23-4)
- Molecular Formula : C₁₃H₁₃ClO₅
- Key Features :
- Comparison: The absence of a sulfonyl group reduces its reactivity toward nucleophiles compared to the target compound.
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
- Key Features :
- The hydrazino substituent may confer unique biological activity, such as enzyme inhibition.
Heterocyclic Derivatives with Chloro and Carboxylate Groups
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂
- Key Features :
- Comparison :
- The indole structure differs significantly from the isochromene scaffold, leading to distinct electronic properties (e.g., aromaticity in indole vs. partial saturation in isochromene).
- The carboxylic acid group enhances solubility in polar solvents compared to ester derivatives.
Comparative Data Tables
Table 1: Spectroscopic and Physicochemical Properties
*Inferred from structural analogs.
Research Findings and Methodological Considerations
- Similarity Assessment : Computational methods for structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity . For example, the presence of sulfonyl groups in both the target compound and benzodithiazine derivatives suggests shared reactivity toward thiol-containing biomolecules.
Biological Activity
Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H11ClO4S
- Molecular Weight : 286.73 g/mol
- CAS Number : Not specified in the search results.
The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research into related isochromene derivatives has revealed promising anticancer properties. For example, compounds containing isochromene structures have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
Enzyme Inhibition
Compounds with sulfonyl groups are also known for their ability to inhibit enzymes involved in various biochemical pathways. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Case Studies
-
Synthesis and Evaluation of Isochromene Derivatives :
A study synthesized several isochromene derivatives, including those with sulfonyl modifications. The evaluation showed that these compounds exhibited enhanced binding affinity to specific receptors, suggesting their potential as therapeutic agents in treating metabolic disorders. -
Antimicrobial Activity Assessment :
In a comparative study, methyl 7-chlorosulfonyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had a broad spectrum of activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
